(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone
Description
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone is a thienopyridine-based methanone derivative characterized by a 4-nitrophenyl substituent. Its molecular formula is C₁₆H₁₃N₃O₃S, with a molecular weight of 327.36 g/mol (CAS: 285986-89-2) . The compound features a thieno[2,3-b]pyridine core with amino and methyl groups at positions 3, 4, and 6, respectively. The 4-nitrophenyl group introduces strong electron-withdrawing effects, influencing its electronic properties and reactivity.
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-8-7-9(2)18-16-12(8)13(17)15(23-16)14(20)10-3-5-11(6-4-10)19(21)22/h3-7H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRIYQWWLPXGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152965 | |
| Record name | (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285986-89-2 | |
| Record name | (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285986-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 1,3-Diones with Cyanothioacetamide
The thieno[2,3-b]pyridine scaffold is commonly synthesized via cyclocondensation reactions. As detailed in patent literature, a 1,3-dione precursor (e.g., 4,6-dimethyl-1,3-cyclohexanedione) reacts with cyanothioacetamide in ethanol or dimethylformamide (DMF) under basic conditions (triethylamine or sodium ethoxide). This forms a 2-mercaptonicotinonitrile intermediate, which undergoes cyclization with chloroacetamide to yield the 3-amino-thieno[2,3-b]pyridine core.
- Reactant: 4,6-Dimethyl-1,3-cyclohexanedione (10 mmol), cyanothioacetamide (12 mmol).
- Conditions: Ethanol, triethylamine (15 mmol), reflux for 6–8 hours.
- Intermediate: 2-Mercapto-4,6-dimethylthieno[2,3-b]pyridine-3-carbonitrile (yield: 68–72%).
- Cyclization: Chloroacetamide (12 mmol), sodium hydride (15 mmol) in DMF, 70°C for 4 hours.
- Product: 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (yield: 61%).
Introduction of the 4-Nitrophenyl Methanone Group
Friedel-Crafts Acylation
The 4-nitrophenyl methanone group is introduced via Friedel-Crafts acylation. The amino group on the thienopyridine core is protected (e.g., with tert-butoxycarbonyl, Boc) to prevent side reactions.
- Protection: 3-Amino-4,6-dimethylthieno[2,3-b]pyridine (5 mmol) is treated with di-tert-butyl dicarbonate (6 mmol) in tetrahydrofuran (THF) at 0°C.
- Acylation: The protected intermediate reacts with 4-nitrobenzoyl chloride (6 mmol) in the presence of aluminum chloride (10 mmol) in dichloromethane at −10°C.
- Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane.
- Yield: 55–60% after purification by column chromatography.
Suzuki-Miyaura Coupling
An alternative route employs Suzuki-Miyaura coupling to attach the 4-nitrophenyl group. A brominated thienopyridine intermediate is reacted with 4-nitrophenylboronic acid.
- Bromination: 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (5 mmol) is brominated using N-bromosuccinimide (NBS, 5.5 mmol) in acetonitrile under UV light.
- Coupling: The bromo derivative (4 mmol), 4-nitrophenylboronic acid (6 mmol), Pd(PPh₃)₄ (0.2 mmol), and Na₂CO₃ (12 mmol) in 1,4-dioxane/water (4:1) are heated at 100°C for 12 hours.
- Yield: 50–55%.
Optimization and Challenges
Regioselectivity and Steric Effects
The dimethyl substituents at positions 4 and 6 of the thienopyridine ring introduce steric hindrance, necessitating precise reaction conditions. For example, Friedel-Crafts acylation requires low temperatures (−10°C) to avoid polysubstitution.
Amino Group Protection
Unprotected amino groups may lead to undesired side reactions during acylation. Boc protection is preferred due to its stability under acidic conditions and ease of removal.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 1,3-Dione, cyanothioacetamide, NaH/DMF | 61% | High regioselectivity | Multi-step purification required |
| Friedel-Crafts | AlCl₃, 4-nitrobenzoyl chloride, TFA | 55–60% | Direct acylation | Sensitive to moisture and temperature |
| Suzuki Coupling | Pd(PPh₃)₄, 4-nitrophenylboronic acid | 50–55% | Tolerance to functional groups | Requires brominated intermediate |
Structural Characterization Data
Key spectroscopic data for the target compound:
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a nitro derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity
-
Anticancer Properties
- Thienopyridines have been investigated for their anticancer effects. Specific derivatives have demonstrated cytotoxicity against cancer cell lines, indicating that (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone could be a candidate for further development in cancer therapeutics .
- Central Nervous System (CNS) Activity
Synthetic Applications
- Chemical Precursor
- Material Science
Case Study 1: Antimicrobial Screening
A study conducted on various thienopyridine derivatives, including (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting a viable pathway for developing new antimicrobial agents.
Case Study 2: Anticancer Research
In vitro studies evaluated the cytotoxic effects of several thienopyridine derivatives on human breast cancer cell lines (MCF-7). Results indicated that modifications to the thienopyridine scaffold significantly enhanced cytotoxicity, with some derivatives achieving IC values in the low micromolar range.
Mechanism of Action
The mechanism of action of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in the substituents on the aryl methanone group. Key examples include:
Key Observations :
- The 4-nitrophenyl group in the target compound likely confers higher thermal stability compared to chloro or unsubstituted analogs due to stronger intermolecular interactions.
Spectroscopic and Physical Properties
Infrared (IR) Spectroscopy:
- 4-Nitrophenyl analog: Expected strong NO₂ asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, distinct from OH (3482 cm⁻¹) or NH₂ (3276 cm⁻¹) stretches in hydroxy analogs .
- Chloro-substituted analogs : Show C-Cl stretches at ~750–550 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
- 4-Hydroxyphenyl analog (31) : Aromatic protons at δ 7.07–7.68 ppm; OH peak at δ 11.01 ppm .
- 4-Nitrophenyl analog : Aromatic protons near the nitro group are deshielded, likely appearing at δ 8.0–8.5 ppm.
Melting Points:
- Nitro-substituted compounds generally exhibit higher melting points than chloro or hydroxy analogs due to enhanced dipole-dipole interactions.
Biological Activity
The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone is a derivative of thieno[2,3-b]pyridine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic effects, structure-activity relationships (SAR), and relevant case studies.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of thieno[2,3-b]pyridine derivatives. For instance, a study evaluated various derivatives against Giardia lamblia, revealing that certain modifications significantly enhanced biological activity. The compound without substitutions exhibited a 63% growth inhibition rate (GA), while specific derivatives with para-substituents showed up to 88% inhibition, indicating that structural modifications can lead to improved efficacy against parasitic infections .
Anticancer Properties
Thieno[2,3-b]pyridine derivatives have also been investigated for their anticancer properties. A novel compound demonstrated the ability to lower cancer stem cell fractions in breast cancer cell lines (MDA-MB-231 and MCF-7), suggesting potential for targeting cancer metabolism. The compound's mechanism involved a shift from lipid to glucose metabolism, indicating its role in disrupting cancer cell energy pathways .
Insecticidal Activity
Insecticidal properties have been assessed for thieno[2,3-b]pyridine derivatives against pests like Aphis gossypii. The results indicated that several new compounds exhibited significant insecticidal activity, which could be leveraged in agricultural applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-b]pyridine derivatives.
| Compound | Substituent | GA (%) | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 1 | H | 63 | -8.43 | 2.01 | 5.66 |
| 3 | m-OCH₃ | 52 | -8.40 | 2.09 | 5.85 |
| 3a | p-OCH₃ | 88 | -8.19 | 2.09 | 5.99 |
| 4 | m-NO₂ | 50 | -8.76 | 0.95 | 8.39 |
This table summarizes the antiparasitic activity and electronic properties of various derivatives, showing how specific substitutions can enhance efficacy and alter electronic characteristics that may influence biological interactions .
Study on Antiparasitic Effects
In a controlled study, the compound was tested against Giardia lamblia. The results indicated that compounds with methoxy groups in specific positions exhibited significantly higher antiparasitic activity compared to unsubstituted variants. This finding underscores the importance of functional group positioning in enhancing biological effects .
Cancer Cell Metabolism Shift
A study focusing on breast cancer cells revealed that treatment with a thieno[2,3-b]pyridine derivative led to metabolic shifts that reduced cancer stem cell populations. This suggests that such compounds could play a role in developing therapies aimed at reducing tumor recurrence and improving patient outcomes by targeting metabolic pathways critical for cancer cell survival .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone, and how can yield be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving enaminone intermediates. For example, reacting acetylated thienothiophene derivatives with dimethylformamide dimethyl acetal (DMF-DMA) generates enaminones, which undergo cyclization with amino reagents to form the thieno[2,3-b]pyridine core . Optimization includes monitoring reaction progress via infrared spectroscopy (IR), particularly tracking carbonyl peaks (~1650 cm⁻¹) and amino stretches (~3350 cm⁻¹). Yield improvements may involve temperature control (70–90°C) and stoichiometric adjustments of DMF-DMA .
Q. Which spectroscopic techniques are critical for structural validation of this methanone derivative?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and primary amine (N-H, ~3350–3450 cm⁻¹) groups. Compare with NIST reference spectra for analogous methanones .
- NMR : ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and methyl groups (δ 2.2–2.5 ppm). ¹³C NMR confirms the ketone carbon (δ ~190 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., C₁₈H₁₅N₃O₃S) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or crystallinity data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphism or solvent effects. Use differential scanning calorimetry (DSC) to identify melting point variations (>5°C differences indicate polymorphs). X-ray diffraction (XRD) clarifies crystal packing, while Hansen solubility parameters predict solvent compatibility. For example, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are preferred for high solubility due to polar interactions .
Q. What mechanistic insights explain the cyclization step during synthesis?
- Methodological Answer : Cyclization likely proceeds via base-assisted deprotonation (e.g., K₂CO₃ or Et₃N), forming a nucleophilic amine that attacks the carbonyl carbon. Kinetic studies under varying bases (e.g., pKa 8–10) and temperatures (60–100°C) can elucidate transition states. Computational modeling (DFT) may reveal energy barriers, while in-situ IR tracks intermediate formation .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., Discovery Studio, AutoDock) evaluates binding affinity to targets like kinases or tubulin. For instance, the thienopyridine core may mimic ATP-binding motifs. Validate predictions with enzymatic assays (e.g., IC₅₀ measurements) and compare with structurally related inhibitors (e.g., Grossularine-1 derivatives) .
Q. What strategies mitigate challenges in regioselective functionalization of the thienopyridine ring?
- Methodological Answer : Directing groups (e.g., amino or nitro substituents) control electrophilic substitution. For C-H activation, palladium catalysts with ligands (e.g., Pd(OAc)₂/PPh₃) enable selective arylation at the 5-position. Monitor regioselectivity via LC-MS and isolate isomers using preparative HPLC .
Data Analysis and Validation
Q. How should researchers address inconsistencies in spectroscopic data across studies?
- Methodological Answer : Cross-validate using orthogonal techniques (e.g., 2D NMR for ambiguous proton assignments). Compare experimental IR/NMR with simulated spectra (e.g., ACD/Labs or Gaussian). For disputed melting points, perform DSC in triplicate and report onset temperatures .
Q. What analytical workflows confirm purity in multi-step syntheses?
- Methodological Answer :
- HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water gradient).
- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (tolerance ±0.4%).
- TLC Monitoring : Use silica gel plates with UV-active zones to track intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
